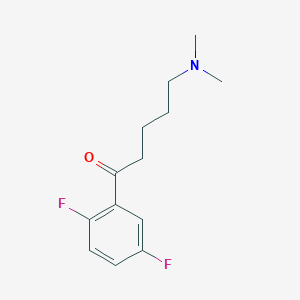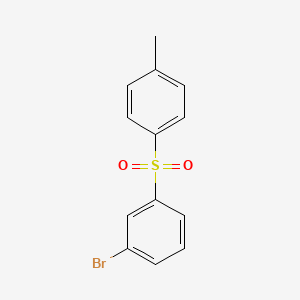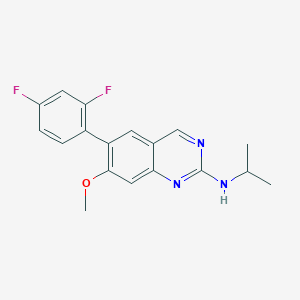
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2,4-difluorophenyl group, a methoxy group at the 7th position, and an N-(1-methylethyl) group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the 2,4-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a suitable fluorinated benzene derivative.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
N-Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents their activity, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline
- N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine
- 6,7-Dimethoxy-3-phenylquinoxaline
Uniqueness
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,4-difluorophenyl group and the methoxy group at the 7th position differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
CAS No. |
914391-46-1 |
|---|---|
Molecular Formula |
C18H17F2N3O |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-10(2)22-18-21-9-11-6-14(17(24-3)8-16(11)23-18)13-5-4-12(19)7-15(13)20/h4-10H,1-3H3,(H,21,22,23) |
InChI Key |
ITZVTGRHQFSIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=C(C=C(C=C3)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


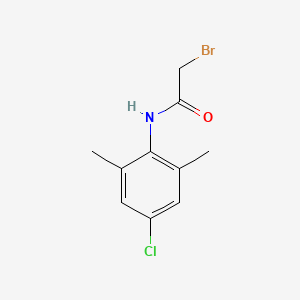
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)
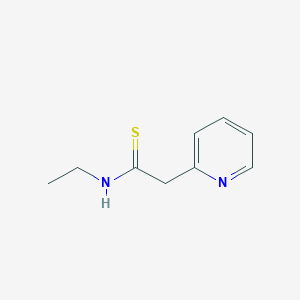
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
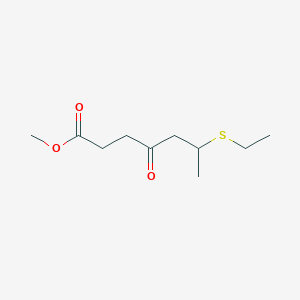
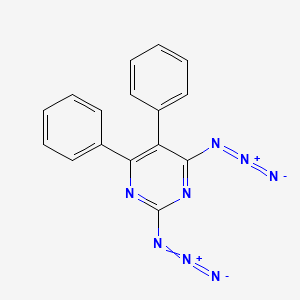
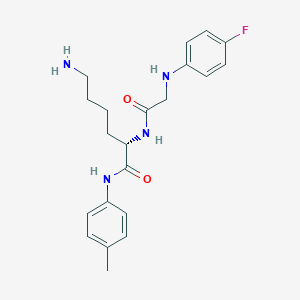
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
